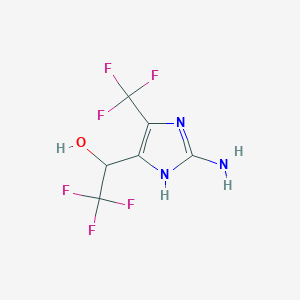![molecular formula C9H16N2 B15227865 (S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B15227865.png)
(S)-1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a quinuclidine moiety, which imparts significant strain and reactivity to the molecule. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the cyclopropane ring through a cyclopropanation reaction. One common method is the Corey-Chaykovsky reaction, which utilizes sulfur ylides to convert alkenes into cyclopropanes . The reaction conditions often require strong bases to generate the ylide in situ, followed by nucleophilic attack on the alkene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Corey-Chaykovsky reaction, employing catalytic amounts of chiral sulfides to achieve enantioselectivity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Acyl chlorides
Major Products
Scientific Research Applications
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor studies, due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of novel materials and catalysts, leveraging its reactive cyclopropane ring.
Mechanism of Action
The mechanism by which (S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The cyclopropane ring can undergo strain-release reactions, facilitating the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropane-1,1-dicarboxylic acid share the strained cyclopropane ring but lack the quinuclidine moiety.
Quinuclidine derivatives: Compounds such as quinuclidine itself or its simple derivatives lack the spirocyclic structure.
Uniqueness
(S)-1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine is unique due to its combination of a strained cyclopropane ring and a quinuclidine moiety, providing a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other cyclopropane or quinuclidine derivatives.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
(3S)-spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine |
InChI |
InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2/t8-/m0/s1 |
InChI Key |
XBQJVESDBKSTPY-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@H](C23CC3)N |
Canonical SMILES |
C1CN2CCC1C(C23CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-amino-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-6-carboxylate](/img/structure/B15227785.png)
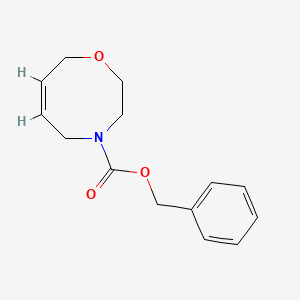
![8-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15227797.png)

![tert-Butyl 2-(chloromethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B15227815.png)
![Rel-(7aR,11aR)-decahydro-3H-pyrrolo[2,1-j]quinolin-3-one](/img/structure/B15227817.png)
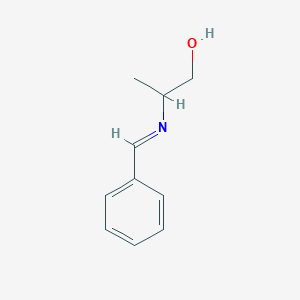
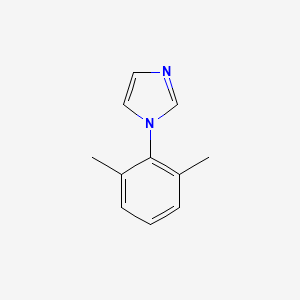
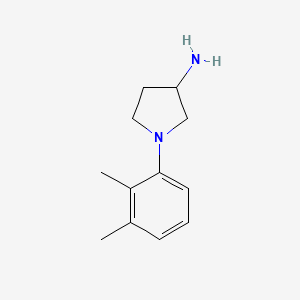
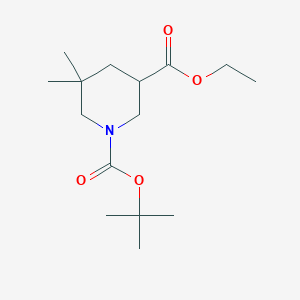
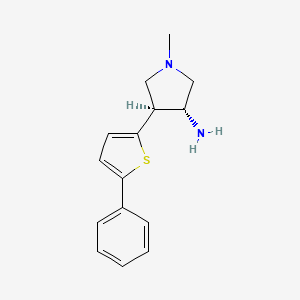
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate](/img/structure/B15227847.png)
